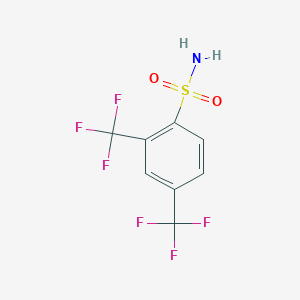

2,4-Bis(trifluoromethyl)benzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-bis(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F6NO2S/c9-7(10,11)4-1-2-6(18(15,16)17)5(3-4)8(12,13)14/h1-3H,(H2,15,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGIARAVCNMEMDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F6NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,4 Bis Trifluoromethyl Benzenesulfonamide and Analogous Structures

Established Synthetic Routes to Benzenesulfonamide (B165840) Derivatives

The construction of the benzenesulfonamide core is a foundational process in organic synthesis, primarily utilizing reactive sulfonyl chloride intermediates. Further functionalization can be achieved through reactions at the sulfonamide nitrogen.

Sulfonyl Chloride Precursors in Benzenesulfonamide Synthesis

The most direct and widely used method for preparing benzenesulfonamides is the reaction of a corresponding benzenesulfonyl chloride with ammonia (B1221849) or a primary or secondary amine. google.comnih.gov This nucleophilic substitution reaction is a cornerstone of sulfonamide synthesis. The process typically involves reacting the benzenesulfonyl chloride with a source of ammonia, such as an aqueous ammonia solution. google.comgoogle.com

The general transformation can be described as follows: ArSO₂Cl + 2 NH₃ → ArSO₂NH₂ + NH₄Cl

This method is broadly applicable and serves as the basis for producing a wide array of sulfonamide derivatives from appropriately substituted sulfonyl chloride precursors. google.com For instance, substituted benzenesulfonamides can be prepared from anilines via a Sandmeyer-type reaction to generate the sulfonyl chloride, which is then treated with ammonia. nih.gov

N-Acylation Reactions in the Functionalization of Sulfonamides

Once the sulfonamide group (-SO₂NH₂) is in place, it can be further modified. N-acylation is a key functionalization reaction that introduces an acyl group (R-C=O) onto the sulfonamide nitrogen, yielding an N-acylsulfonamide. These derivatives are of significant interest due to their unique chemical properties and biological activities. semanticscholar.org

Conventional methods for N-acylation involve reacting the parent sulfonamide with acylating agents like acid chlorides or anhydrides, often in the presence of a base such as triethylamine (B128534) or pyridine (B92270). semanticscholar.org However, the relatively low reactivity of the sulfonamide nitrogen can sometimes necessitate harsh reaction conditions or long reaction times. nih.gov

More advanced and efficient methods have been developed to overcome these limitations. One notable approach is the use of N-acylbenzotriazoles as effective acylating agents. This method allows for the synthesis of N-acylsulfonamides in high yields (76-100%) under milder conditions, typically using sodium hydride (NaH) as a base in a solvent like tetrahydrofuran (B95107) (THF). semanticscholar.orgresearchgate.net This technique is particularly advantageous for preparing derivatives where the corresponding acid chlorides are unstable or difficult to handle. researchgate.net

| Acylating Agent | Typical Reagents & Conditions | Yield Range | Reference |

|---|---|---|---|

| Acid Chlorides / Anhydrides | Base (e.g., triethylamine, pyridine), organic solvent | Variable | semanticscholar.org |

| Carboxylic Acid Anhydrides | Catalytic H₂SO₄, 60°C | 44-98% | researchgate.net |

| N-Acylbenzotriazoles | NaH, THF, reflux | 76-100% | semanticscholar.orgresearchgate.net |

| Thioacids (Sulfo-click reaction) | Aqueous conditions, NaHCO₃ | High | nih.gov |

Targeted Synthesis of 2,4-Bis(trifluoromethyl)benzenesulfonamide

The specific synthesis of this compound directly applies the classical principles of sulfonamide formation, starting from its highly fluorinated sulfonyl chloride precursor.

Synthesis from 2,4-Bis(trifluoromethyl)benzenesulfonyl chloride

The synthesis of this compound is achieved through the amidation of 2,4-bis(trifluoromethyl)benzenesulfonyl chloride. This reaction follows the general and reliable pathway described for benzenesulfonamide synthesis. The sulfonyl chloride group is highly electrophilic and readily reacts with a nucleophilic ammonia source, such as ammonium (B1175870) hydroxide, to form the stable sulfonamide. google.comgoogle.com

The reaction proceeds by nucleophilic attack of ammonia on the sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the sulfonamide bond. This straightforward and high-yielding conversion is the most direct route to the target compound.

| Reactant | Reagent | Product |

|---|---|---|

| 2,4-Bis(trifluoromethyl)benzenesulfonyl chloride | Ammonia (e.g., NH₄OH) | This compound |

Advanced Synthetic Strategies for Related Fluorinated Benzenesulfonamide Scaffolds

Modern organic synthesis seeks to build molecular complexity efficiently, often through reactions that form multiple bonds in a single operation. Such strategies are applied to the synthesis of complex sulfonamide-containing structures.

Cascade Cyclization and Heteroannulation Approaches

Advanced synthetic strategies, such as cascade (or domino) reactions, provide powerful tools for constructing complex heterocyclic scaffolds that incorporate a sulfonamide moiety. These reactions involve a sequence of intramolecular bond-forming events that proceed spontaneously after an initial triggering event, leading to a significant increase in molecular complexity in a single step.

One innovative approach is the use of radical cascade cyclizations. For example, visible-light photoredox catalysis can be used to trigger a radical sulfonamidation/cyclization cascade of olefinic carbonyls, providing efficient access to various sulfonaminated dihydrofurans. researchgate.net Electrochemical methods have also been employed to initiate oxidative radical cascade cyclizations, enabling the synthesis of sulfonamides containing challenging medium-sized rings. goettingen-research-online.de These electro-oxidative methods are advantageous as they operate under mild, metal-free, and oxidant-free conditions. goettingen-research-online.de

Heteroannulation represents another sophisticated strategy. In this approach, a new heterocyclic ring is fused onto an existing molecular framework. Palladium-catalyzed heteroannulation has been used to construct novel fused ring systems. For instance, the reaction of rsc.orgfullerene with N-(2-arylethyl) sulfonamides, initiated by C-H bond activation, affords fullerene-fused tetrahydrobenzazepines, demonstrating the utility of this method in creating complex, polycyclic sulfonamide derivatives. These advanced methods highlight the versatility of the sulfonamide group as a component in the design and synthesis of complex molecules with novel architectures.

Synthesis of Chiral Sulfonamide Derivatives

The introduction of a stereogenic center is a crucial step in the development of advanced sulfonamide derivatives. While direct asymmetric synthesis on the sulfur atom of this compound is challenging, several methodologies are employed for analogous structures, which are applicable to this specific scaffold. These methods often involve the use of chiral auxiliaries or the conversion of prochiral substrates using asymmetric catalysis.

A prominent strategy involves the stereoselective synthesis of chiral sulfinate esters, which are versatile intermediates that can be converted to a variety of chiral sulfur-containing compounds. nih.gov This can be achieved through the asymmetric condensation of prochiral sulfinates with alcohols in the presence of an organocatalyst. nih.gov The resulting enantioenriched sulfinate esters can then undergo nucleophilic substitution with amines to produce chiral sulfinamides with a high degree of stereochemical control.

Another approach focuses on the use of N-sulfinyl imines as chiral synthons. Chiral α-chloro N-tert-butanesulfinyl ketimines can react with Grignard reagents to yield chiral N-sulfinyl 2,2-disubstituted aziridines with excellent enantiomeric excess (>98% ee). rsc.org The stereoselectivity of the Grignard addition is influenced by the coordinating effect of the α-chloro atom. rsc.org These N-sulfinyl compounds serve as valuable precursors for a range of chiral amines and other derivatives after removal of the sulfinyl group.

Furthermore, the development of enantiopure bifunctional S(VI) transfer reagents has enabled the rapid asymmetric synthesis of various chiral sulfur compounds, including sulfoximines and sulfonimidamides. chemrxiv.org These reagents act as chiral templates, allowing for the construction of complex chiral molecules with high enantiopurity. chemrxiv.org

A representative, albeit generalized, reaction scheme for the synthesis of a chiral sulfonamide derivative starting from a prochiral sulfinate is presented below.

Table 1: Generalized Scheme for Asymmetric Synthesis of Chiral Sulfonamides

| Step | Reactants | Reagents and Conditions | Product |

| 1 | Prochiral Sulfinate, Chiral Alcohol | Organocatalyst (e.g., Pentanidium), Dehydrating Agent | Enantioenriched Sulfinate Ester |

| 2 | Enantioenriched Sulfinate Ester, Primary or Secondary Amine | Grignard Reagent or Base | Chiral Sulfinamide |

| 3 | Chiral Sulfinamide | Oxidizing Agent | Chiral Sulfonamide |

Note: This table represents a conceptual pathway. Specific conditions would need to be optimized for the this compound scaffold.

Preparation of Hybrid Sulfonamide Structures (e.g., Triazole, Urea (B33335), Pyridine)

The synthesis of hybrid molecules that incorporate the this compound moiety with other heterocyclic or functional groups like triazoles, ureas, and pyridines is a key strategy in medicinal chemistry to explore new chemical space and biological activities.

Triazole Hybrids: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a widely used method for creating 1,2,3-triazole-linked sulfonamide hybrids. crossref.org This reaction involves the coupling of a terminal alkyne with an azide (B81097). For the synthesis of a this compound-triazole hybrid, one of the coupling partners would bear the sulfonamide group, and the other would be the corresponding azide or alkyne. For instance, 4-azido-N-substituted-benzenesulfonamides can be reacted with various terminal alkynes to yield a library of triazole-containing sulfonamides. A series of benzenesulfonamide-bearing 1,2,3-triazoles linked to hydroxy-trifluoromethylpyrazolines has been synthesized through the condensation of carboxyhydrazides with substituted 1,3-diketones. nih.govresearchgate.net

Urea Hybrids: The most common method for preparing urea-linked sulfonamides involves the reaction of an amino-functionalized benzenesulfonamide with an appropriate isocyanate. nih.gov The amino group of the sulfonamide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the isocyanate to form the urea linkage. Alternatively, a sulfonamide-containing isocyanate can be reacted with an amine. The synthesis of urea derivatives bearing 1,2,4-triazoles has been achieved by reacting carbamates of 4-amino-1,2,4-triazoles with amines. orientjchem.org A variety of bis(azolyl) urea derivatives have been prepared from the reaction of methyl benzazoyl carbamates with azolyl amines. scispace.com

Pyridine Hybrids: The synthesis of sulfonamide-pyridine hybrids can be accomplished through several synthetic routes. One common approach is the nucleophilic aromatic substitution (SNAr) reaction, where a halogenated pyridine (e.g., a chloropyridine) is reacted with an amino-functionalized benzenesulfonamide in the presence of a base. Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide another powerful tool for forming the C-N bond between the pyridine ring and the sulfonamide nitrogen. The synthesis of 2-phenyl-4,6-bis(trifluoromethyl)pyridine has been achieved via a cyclization of ketoxime acetates. orgsyn.org

Table 2: Synthetic Strategies for Hybrid Sulfonamide Structures

| Hybrid Type | General Reaction | Key Reagents |

| Triazole | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Sulfonamide-azide/alkyne, corresponding alkyne/azide, Cu(I) catalyst |

| Urea | Nucleophilic addition | Sulfonamide-amine and isocyanate OR Sulfonamide-isocyanate and amine |

| Pyridine | Nucleophilic Aromatic Substitution (SNAr) or Cross-Coupling | Halogenated pyridine, amino-sulfonamide, base, and/or metal catalyst |

Purification and Isolation Techniques for Fluorinated Sulfonamides

The purification and isolation of fluorinated sulfonamides like this compound present unique challenges due to the properties conferred by the fluorine atoms, such as high lipophilicity and altered polarity. Standard chromatographic and non-chromatographic techniques are employed, often with modifications to suit these specific compounds.

Column Chromatography: Flash column chromatography using silica (B1680970) gel is one of the most effective and widely used methods for the purification of fluorinated organic compounds. The choice of eluent is critical and is typically a mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate. The high electronegativity of the fluorine atoms can reduce the polarity of nearby functional groups, which must be considered when selecting the solvent system. Gradient elution is often employed to effectively separate the desired product from starting materials and byproducts.

Recrystallization: Recrystallization is a powerful technique for purifying solid fluorinated sulfonamides, provided a suitable solvent system can be identified. The process involves dissolving the crude product in a hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities in the solution. The choice of solvent is crucial; ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high levels of purity, especially for analytical standards or final drug compounds, preparative HPLC is often the method of choice. Both normal-phase and reversed-phase HPLC can be utilized. Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase (such as acetonitrile/water or methanol/water), is particularly common for purifying sulfonamide derivatives.

Other Techniques:

Distillation: For liquid or low-melting solid fluorinated sulfonamides, distillation (including Kugelrohr distillation for small quantities of high-boiling point compounds) can be an effective purification method.

Washing/Extraction: Liquid-liquid extraction is a fundamental step in the work-up of many synthesis reactions to remove inorganic salts and other water-soluble impurities. The organic layer containing the fluorinated sulfonamide is typically washed with water, brine, and sometimes acidic or basic aqueous solutions to remove specific impurities.

Table 3: Common Purification Techniques for Fluorinated Sulfonamides

| Technique | Principle | Key Considerations |

| Column Chromatography | Differential adsorption onto a stationary phase (e.g., silica gel) | Eluent selection based on compound polarity; potential for on-column degradation. |

| Recrystallization | Difference in solubility of the compound and impurities at different temperatures | Finding a suitable solvent or solvent pair; yield can be compromised. |

| Preparative HPLC | High-resolution separation based on partitioning between mobile and stationary phases | High cost of solvents and equipment; suitable for small to moderate scales. |

| Extraction | Partitioning of a solute between two immiscible liquid phases | Choice of solvents; potential for emulsion formation. |

Mechanistic Investigations of Chemical Transformations Involving Benzenesulfonamides

Reaction Mechanisms in the Formation of Fluorinated Benzenesulfonamides

The synthesis of benzenesulfonamides, including fluorinated derivatives, is most commonly achieved through the reaction of a corresponding benzenesulfonyl chloride with ammonia (B1221849) or a primary/secondary amine. This transformation proceeds via a nucleophilic substitution mechanism at the electron-deficient sulfur atom.

The formation mechanism involves two primary steps:

Nucleophilic Attack: The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur center of the benzenesulfonyl chloride. This results in the formation of a tetrahedral intermediate.

Leaving Group Departure: The chloride ion is expelled as a leaving group, and a proton is subsequently removed from the nitrogen atom, typically by another molecule of the amine acting as a base, to yield the neutral sulfonamide product and an ammonium (B1175870) salt byproduct.

In the specific case of 2,4-Bis(trifluoromethyl)benzenesulfonamide , the precursor would be 2,4-bis(trifluoromethyl)benzenesulfonyl chloride. The two trifluoromethyl (CF₃) groups on the benzene (B151609) ring are powerful electron-withdrawing groups. Their combined inductive (-I) and resonance (-M, through hyperconjugation) effects significantly decrease the electron density on the aromatic ring and, consequently, on the sulfonyl group. This electronic pull makes the sulfur atom exceptionally electrophilic, thereby accelerating the rate of nucleophilic attack by the amine. A general representation of this reaction is shown below.

Reaction Pathway for Sulfonamide Formation

| Step | Description | Intermediate/Product |

|---|---|---|

| 1 | Nucleophilic attack of amine (R-NH₂) on the highly electrophilic sulfur atom of 2,4-bis(trifluoromethyl)benzenesulfonyl chloride. | Tetrahedral Intermediate |

The enhanced reactivity of the sulfonyl chloride precursor allows for the formation of this compound under mild conditions and often in high yield.

Catalytic Mechanisms Mediated by Sulfonamide-Based Catalysts

The sulfonamide functional group is a versatile scaffold for the design of catalysts. The N-H proton can act as a Brønsted acid, while the entire moiety can serve as a ligand for a metal center in Lewis acid catalysis. The electronic nature of the aryl substituent is critical in modulating this catalytic activity.

Chiral sulfonamides are widely employed as ligands in asymmetric catalysis, particularly in metal-catalyzed processes. researchtrends.net In these systems, the sulfonamide nitrogen and one of the sulfonyl oxygens can coordinate to a metal center, such as titanium or zinc, creating a well-defined, chiral environment. This chiral complex then activates a substrate and directs the approach of a nucleophile, leading to the formation of one enantiomer of the product in excess.

A common application is the enantioselective addition of dialkylzinc reagents to aldehydes. researchtrends.net The proposed mechanism generally involves the following:

Ligand Exchange: The chiral bis(sulfonamide) ligand displaces a more weakly coordinating ligand on the metal precursor (e.g., Ti(OiPr)₄).

Catalyst Formation: A dimeric or monomeric chiral titanium-sulfonamide complex is formed.

Substrate Activation and Addition: The aldehyde coordinates to the Lewis acidic titanium center, which increases the electrophilicity of its carbonyl carbon. The alkyl group from the dialkylzinc reagent, which may also be coordinated to the metal center, is then transferred to one face of the aldehyde, guided by the steric and electronic influences of the chiral ligand.

While specific studies detailing a chiral version of this compound as a catalyst were not prominent in the reviewed literature, a hypothetical chiral catalyst based on this scaffold would be expected to generate a highly Lewis acidic metal center. The strong electron-withdrawing nature of the bis(trifluoromethyl)phenyl group would pull electron density away from the coordinated metal, enhancing its ability to activate substrates.

Hypothetical Asymmetric Addition Mediated by a Chiral Ti-Sulfonamide Complex

| Catalyst Component | Role in Mechanism | Expected Influence of 2,4-Bis(trifluoromethyl)phenyl Group |

|---|---|---|

| Chiral Sulfonamide Ligand | Creates a chiral pocket, directs stereochemistry. | Increases the Lewis acidity of the Ti center, potentially increasing reaction rate. |

| Ti(OiPr)₄ | Lewis acid metal center. | Becomes more electron-deficient and a stronger Lewis acid upon ligation. |

| Diethylzinc | Alkyl group source (nucleophile). | Transfers an ethyl group to the activated aldehyde. |

Sulfonamides with highly electron-withdrawing substituents on the sulfur atom are potent Brønsted acids. The archetypal example is triflimide, (CF₃SO₂)₂NH, which is considered a superacid. The acidity stems from the extensive delocalization and stabilization of the negative charge in the conjugate base across four oxygen atoms and two strongly electron-withdrawing trifluoromethylsulfonyl groups.

Following this principle, this compound is a significantly stronger Brønsted acid than unsubstituted benzenesulfonamide (B165840). The two CF₃ groups strongly withdraw electron density from the phenyl ring, which in turn stabilizes the resulting anilide anion upon deprotonation of the N-H bond. This enhanced acidity allows it to function as an effective Brønsted acid catalyst for various organic transformations, such as Friedel-Crafts reactions, cyclizations, and acetal (B89532) formation. escholarship.org The catalytic cycle typically involves the protonation of a substrate to generate a more reactive electrophilic intermediate (e.g., a carbocation), which then undergoes the desired transformation before the catalyst is regenerated.

Comparison of Acidity in Benzenesulfonamides

| Compound | Substituents on Phenyl Ring | Expected Relative Acidity | Rationale |

|---|---|---|---|

| Benzenesulfonamide | None | Low | No inductive stabilization of the conjugate base from the ring. |

| p-Toluenesulfonamide | -CH₃ (electron-donating) | Lowest | Destabilization of the conjugate base. |

| This compound | Two -CF₃ groups (electron-withdrawing) | Highest | Strong inductive stabilization of the conjugate base. |

Mechanistic Pathways in Functionalization Reactions of Benzenesulfonamide Moieties

The benzenesulfonamide group can undergo various functionalization reactions, primarily centered on the nitrogen atom. After deprotonation with a suitable base, the resulting sulfonamidate anion is a potent nucleophile that can react with a range of electrophiles.

Common functionalization pathways include:

N-Alkylation/N-Arylation: The sulfonamidate anion can participate in Sₙ2 or SₙAr reactions with alkyl halides or activated aryl halides, respectively, to form N-substituted sulfonamides.

Acylation: Reaction with acyl chlorides or anhydrides yields N-acylsulfonamides.

Use as a Directing Group: The sulfonamide group can be used to direct metallation to an ortho-position on the benzene ring, which can then be functionalized with an electrophile.

For this compound, the high acidity of the N-H proton facilitates its deprotonation, making the formation of the nucleophilic anion more accessible than for less acidic sulfonamides. However, the steric bulk of the 2,4-bis(trifluoromethyl)phenyl group may influence the accessibility of the nitrogen atom in subsequent substitution reactions. Furthermore, the trifluoromethyl groups themselves can potentially be functionalized under specific, often harsh, reductive conditions that activate C-F bonds, though this is less common than reactions at the sulfonamide nitrogen. nih.gov

Regioselectivity and Stereoselectivity in Sulfonamide-Directed Reactions

The sulfonamide moiety can exert significant control over the regioselectivity and stereoselectivity of reactions occurring at other parts of a molecule. This directing effect can be mediated through steric hindrance or by coordinating to a metal catalyst to guide its approach to a specific site.

A notable example is in transition metal-catalyzed reactions, such as copper-catalyzed Heck-type reactions of unactivated alkenes. nih.gov In these systems, a sulfonamide group can direct the regioselectivity of the β-hydride elimination step. The mechanism often involves the formation of an organometallic intermediate where the sulfonamide can interact with the metal center or influence the conformation of the transition state. For instance, in some copper-catalyzed reactions involving N-fluorosulfonamides, the choice of additives can completely switch the regioselectivity between the formation of vinyl or allylic products. nih.gov This switch is attributed to different mechanistic pathways for β-hydride elimination:

Vinyl Product Formation: A concerted β-H elimination is facilitated by an alcohol solvent.

Allylic Product Formation: An acidic additive promotes an E2-type elimination via a directed eight-membered metallacyclic transition state.

The bulky and electronically distinct this compound group would be expected to be a powerful directing group. Its steric profile would disfavor reactions at adjacent positions, while its electronic properties could influence the stability of key metallacyclic intermediates, thereby controlling the regiochemical and stereochemical outcome of the reaction.

Summary of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,4-Bis(trifluoromethyl)benzenesulfonyl chloride |

| Ammonia |

| Benzenesulfonamide |

| p-Toluenesulfonamide |

| Triflimide |

| Titanium isopropoxide (Ti(OiPr)₄) |

Advanced Spectroscopic and Structural Characterization of 2,4 Bis Trifluoromethyl Benzenesulfonamide and Its Derivatives

Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR: Proton NMR of benzenesulfonamide (B165840) derivatives reveals characteristic signals for the aromatic protons and the amine proton of the sulfonamide group. In a compound like 2,4-Bis(trifluoromethyl)benzenesulfonamide, the aromatic region would show a complex splitting pattern due to the distinct electronic environments of the three protons on the benzene (B151609) ring, influenced by the two powerful electron-withdrawing trifluoromethyl groups and the sulfonamide group. The sulfonamide N-H proton typically appears as a broad singlet.

¹³C NMR: Carbon-13 NMR provides information on each unique carbon atom in the molecule. For a 2,4-disubstituted benzene ring, six distinct aromatic carbon signals are expected. The carbons bearing the trifluoromethyl groups (CF₃) will appear as quartets due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons are significantly influenced by the strong electron-withdrawing nature of the CF₃ and SO₂NH₂ substituents.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for a Benzenesulfonamide Derivative Data for 4-Methyl-N-(naphthalen-2-yl)benzenesulfonamide in CDCl₃. rsc.org

| Nucleus | Chemical Shift (δ) in ppm | Description |

|---|---|---|

| ¹H | 7.88 (d, J = 7.6 Hz, 1H) | Aromatic H |

| ¹H | 7.78 (d, J = 6.8 Hz, 1H) | Aromatic H |

| ¹H | 7.70-7.63 (m, 3H) | Aromatic H |

| ¹H | 7.43-7.25 (m, 5H) | Aromatic H |

| ¹H | 7.13 (d, J = 8.0 Hz, 2H) | Aromatic H |

| ¹H | 2.31 (s, 3H) | Methyl H |

| ¹³C | 143.8, 136.4, 134.2, 131.5 | Aromatic C |

| ¹³C | 129.6, 128.9, 128.4, 127.4 | Aromatic C |

| ¹³C | 127.1, 126.6, 126.3, 125.4 | Aromatic C |

| ¹³C | 122.6, 121.6 | Aromatic C |

| ¹³C | 21.5 | Methyl C |

Vibrational Spectroscopy (FTIR) for Functional Group Identification

Fourier-transform infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

For this compound, the FTIR spectrum would be dominated by strong absorptions corresponding to the sulfonamide and trifluoromethyl groups.

SO₂ Group: The sulfonyl group exhibits two characteristic strong stretching vibrations: the asymmetric stretch (νₐₛ SO₂) typically appears in the 1350-1300 cm⁻¹ region, and the symmetric stretch (νₛ SO₂) is found around 1160-1120 cm⁻¹.

N-H Group: The sulfonamide N-H stretching vibration is observed as a moderate to strong band in the 3400-3200 cm⁻¹ range.

C-F Groups: The trifluoromethyl groups give rise to very strong and characteristic C-F stretching bands, typically in the broad region of 1350-1100 cm⁻¹. These often overlap with the SO₂ signals.

Aromatic Ring: C-H stretching vibrations for the aromatic ring are found above 3000 cm⁻¹, while C=C stretching vibrations within the ring appear in the 1600-1450 cm⁻¹ region.

Table 2: Characteristic FTIR Absorption Bands for Benzenesulfonamide Derivatives Based on typical ranges for organic functional groups. researchgate.net

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Sulfonamide) | Stretching | 3400–3200 | Medium-Strong |

| C-H (Aromatic) | Stretching | 3100–3000 | Medium |

| S=O (Sulfonyl) | Asymmetric Stretching | 1350–1300 | Strong |

| S=O (Sulfonyl) | Symmetric Stretching | 1160–1120 | Strong |

| C-F (Trifluoromethyl) | Stretching | 1350–1100 | Very Strong |

| C=C (Aromatic) | Stretching | 1600–1450 | Medium-Weak |

Mass Spectrometry (MS and HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) measures m/z with very high accuracy, allowing for the determination of the elemental formula of a molecule. algimed.com

For this compound (C₈H₅F₆NO₂S), the exact mass can be calculated with high precision. HRMS analysis would aim to find an experimental m/z value that matches the theoretical mass to within a few parts per million (ppm), thus confirming the elemental composition. For the isomeric compound 2,3-Bis(trifluoromethyl)benzenesulfonamide, the calculated exact mass is 292.9945 Da. nih.gov

Standard mass spectrometry would reveal the molecular ion peak (M⁺) and various fragment ions. Common fragmentation pathways for benzenesulfonamides include the loss of SO₂ (64 Da) and cleavage of the benzene ring. The presence of two CF₃ groups would also lead to characteristic fragmentation patterns.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise data on bond lengths, bond angles, torsion angles, and intermolecular interactions that stabilize the crystal lattice, such as hydrogen bonding and π-π stacking. researchgate.net

For a derivative of this compound, a single-crystal X-ray diffraction study would confirm the substitution pattern on the benzene ring and reveal the conformation of the sulfonamide group. A key feature often observed in the crystal structures of sulfonamides is the formation of hydrogen-bonded dimers or chains involving the N-H donor and the sulfonyl oxygen acceptor. mkjc.innih.gov

Table 3: Representative Crystallographic Data for a Substituted Benzenesulfonamide Derivative Data for 2,4,6-triisopropylbenzenesulfonamide. nih.gov

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 16.9600 (6) |

| b (Å) | 8.1382 (2) |

| c (Å) | 11.7810 (2) |

| β (°) | 104.777 (2) |

| N···O distance (Å) | 2.77 (1) and 2.92 (1) |

This data illustrates how molecules are linked by N-H···O hydrogen bonds to form two-dimensional sheets in the solid state. nih.gov

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Photophysical Characterization

UV-Visible (UV-Vis) absorption spectroscopy measures the electronic transitions within a molecule as it absorbs light in the ultraviolet and visible regions. It is used to study conjugated systems. Aromatic compounds like benzenesulfonamides typically exhibit characteristic absorption bands. The position of the absorption maximum (λₘₐₓ) and the molar absorptivity (ε) provide information about the electronic structure.

Fluorescence spectroscopy measures the emission of light from a molecule that has been excited to a higher electronic state. While simple benzenesulfonamides are not strongly fluorescent, derivatization can introduce fluorophores. This technique is highly sensitive and can be used to study the excited state properties of molecules. biocompare.com The combination of UV-Vis and fluorescence spectroscopy provides a comprehensive picture of a molecule's photophysical behavior. researchgate.netbeilstein-journals.org

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are compared with the theoretically calculated values based on the proposed molecular formula. A close agreement (typically within ±0.4%) provides strong evidence for the purity and elemental composition of the synthesized compound. beilstein-journals.org

For C₈H₅F₆NO₂S, the theoretical elemental composition would be:

Carbon (C): 32.77%

Hydrogen (H): 1.72%

Nitrogen (N): 4.78%

An experimental result that matches these values would verify the molecular formula. rsc.org

Table 4: Example of Elemental Analysis Data for a Sulfonamide Derivative Data for N-Phenylnaphthalene-2-sulfonamide (C₁₆H₁₃NO₂S). rsc.org

| Element | Calculated (%) | Found (%) |

|---|---|---|

| C | 67.82 | 67.58 |

| H | 4.62 | 4.35 |

| N | 4.94 | 4.67 |

| S | 11.32 | 11.14 |

Exploration of 2,4 Bis Trifluoromethyl Benzenesulfonamide in Catalysis and Organic Synthesis Applications

Applications as Catalytic Agents in Organic Transformations

The unique electronic and structural features of 2,4-bis(trifluoromethyl)benzenesulfonamide suggest its potential as a catalytic agent. The sulfonamide moiety can engage in hydrogen bonding, while the strongly electron-withdrawing trifluoromethyl groups can significantly increase the acidity of the N-H proton, making it a candidate for Brønsted acid catalysis.

Asymmetric Synthesis and Enantioselective Reactions

While specific applications of this compound as a primary catalyst in asymmetric synthesis are not extensively documented, the broader class of sulfonamide-containing molecules is pivotal in the development of chiral catalysts. nih.gov Chiral sulfonamides are often incorporated into more complex ligands or act as bifunctional organocatalysts that can activate substrates through hydrogen bonding. nih.gov The development of catalytic enantioselective methods for synthesizing molecules with trifluoromethyl groups, such as α-trifluoromethyl amines, is an area of intense research, highlighting the importance of fluorinated structures in creating stereogenic centers. nih.gov Biocatalytic methods have also emerged for generating trifluoromethyl radicals to achieve enantioselective transformations. chemrxiv.orgnih.gov The utility of this compound in this context would likely involve its derivatization into a chiral catalyst scaffold, where its inherent acidity and rigid aromatic structure could influence the stereochemical outcome of a reaction.

Brønsted Acid Catalysis in C-C and C-Heteroatom Bond Formation

The presence of two trifluoromethyl groups on the benzene (B151609) ring significantly enhances the Brønsted acidity of the sulfonamide's N-H proton. This increased acidity makes the compound a potential organocatalyst for reactions that require proton donation to activate substrates. Brønsted acid catalysis is a fundamental strategy for constructing carbon-carbon and carbon-heteroatom bonds. researchgate.net Highly acidic catalysts are effective in activating substrates like imines or carbonyls, facilitating nucleophilic attack. While trifluoromethanesulfonic acid and bis(trifluoromethanesulfonyl)amide are well-known superacids used in catalysis, the acidity of aromatic sulfonamides can also be harnessed. For instance, fluorination of the benzenesulfonamide (B165840) core has been shown to influence ligand acidity and binding kinetics in biological systems. nih.gov Although direct studies detailing the catalytic activity of this compound in C-C bond formation are limited, its structural properties are analogous to other strong Brønsted acids used in organic synthesis.

Utility as Key Intermediates and Building Blocks in Complex Molecule Synthesis

This compound serves as a valuable intermediate and building block in organic synthesis. Its pre-functionalized aromatic core allows for its incorporation into larger, more complex molecules, particularly those intended for pharmaceutical or agrochemical applications where fluorinated motifs are desirable. Related compounds, such as 2-trifluoromethoxybenzene sulphonamide, are known intermediates in the production of herbicides. google.com

The sulfonamide group can be used as a directing group or can be further functionalized. The aromatic ring can undergo substitution reactions, and the trifluoromethyl groups enhance the metabolic stability and lipophilicity of the final products. The synthesis of complex molecules often relies on the sequential assembly of such specialized building blocks. For example, trifluoromethyl-sulfonimidamides can be synthesized from sulfinamide intermediates, demonstrating a pathway for elaborating the sulfonamide moiety. researchgate.net The availability of poly-substituted aromatic compounds like this compound is crucial for the modular construction of novel chemical entities.

Role in the Development of Novel Methodologies in Fluorine Chemistry

The synthesis and application of molecules like this compound are intrinsically linked to the advancement of fluorine chemistry. The introduction of trifluoromethyl groups into aromatic rings is a key objective in medicinal and agrochemical research. nih.govbeilstein-journals.org This compound represents a valuable synthon that provides a bis(trifluoromethyl)phenyl moiety in a single step.

The development of novel trifluoromethylation methods is an active area of research, with techniques involving copper-catalyzed reactions or the use of specialized trifluoromethylating reagents. beilstein-journals.orgrsc.org The existence and commercial availability of this compound provide chemists with a ready-to-use building block, bypassing the often-challenging steps of introducing multiple trifluoromethyl groups onto an aromatic system. thermofisher.com Its use facilitates the exploration of structure-activity relationships by allowing for the systematic modification of other parts of a target molecule while keeping the fluorinated core constant.

Integration into Materials Science for Advanced Material Development

The high fluorine content of this compound makes it an interesting candidate for applications in materials science. Fluorinated compounds are known to impart unique properties to materials, such as hydrophobicity, thermal stability, and low surface energy. nih.gov While specific research on integrating this compound into polymers or other advanced materials is not widely published, related fluorinated sulfonimide structures are used in materials science. For example, polymers and ionic plastic crystals based on bis(fluorosulfonyl)imide are explored for applications like CO₂ capture membranes. rsc.org

Polymers containing trifluoromethyl groups are utilized for their unique physical and chemical properties. umd.edu The incorporation of building blocks like this compound could be a strategy to develop new polymers with tailored properties, such as enhanced ionic conductivity or specific gas permeability. specificpolymers.com The compound could be functionalized to create a polymerizable monomer or used as an additive to modify the surface properties of existing materials.

The table below summarizes the potential applications of this compound based on its structural features.

| Structural Feature | Potential Application | Rationale |

| Sulfonamide Group | Hydrogen bond donor in catalysis; Synthetic handle | Can activate electrophiles; Can be N-functionalized for further synthesis. |

| Two -CF₃ Groups | Brønsted acid enhancement; Introduction of fluorine | Strongly electron-withdrawing, increasing N-H acidity; Provides a key pharmacophore/materiel motif. |

| Aromatic Ring | Rigid scaffold; Site for further substitution | Provides a stable core for building complex molecules; Can be modified via aromatic substitution reactions. |

| High Fluorine Content | Materials modification | Can impart hydrophobicity, lipophilicity, and thermal stability to polymers and surfaces. |

Biomolecular and Enzyme Interaction Studies of 2,4 Bis Trifluoromethyl Benzenesulfonamide Derivatives

Enzyme Inhibition Profiles and Specificity

The benzenesulfonamide (B165840) scaffold has been extensively explored as a versatile template for designing enzyme inhibitors. Modifications to the core structure, particularly the incorporation of fluorine-containing moieties, have led to the development of compounds with potent and often selective inhibitory profiles against various enzyme families.

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. nih.gov In humans, 15 different CA isoforms have been identified, and their aberrant expression is linked to a range of diseases, including glaucoma, epilepsy, and cancer. nih.govunifi.it The primary sulfonamides (R-SO2NH2) are a well-established class of CA inhibitors (CAIs). unifi.it

Fluorinated benzenesulfonamides, in particular, have demonstrated potent, nanomolar-level binding to various CA isozymes. drugbank.com Studies on 2,3,5,6-tetrafluorobenzenesulfonamide derivatives revealed potent inhibition of cytosolic isoforms hCA I and II, and even stronger, subnanomolar inhibition of the transmembrane, tumor-associated isoforms hCA IX and XII. nih.gov For instance, certain derivatives in this tetrafluorinated series showed inhibition constants (Kᵢ) ranging from 1.5 to 38.9 nM against hCA IX and 0.8 to 12.4 nM against hCA XII. nih.gov This highlights a degree of selectivity for the cancer-related isoforms over the more ubiquitous cytosolic ones. Similarly, other benzenesulfonamide derivatives have shown potent inhibition, with Kᵢ values of 39.20 nM for hCA I and 50.96 nM for hCA II. nih.gov This ability to selectively target specific isoforms is a critical goal in the development of CAIs for therapeutic use. unifi.it

Table 1: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by Fluorinated Benzenesulfonamide Derivatives

| Compound Series | hCA I (Kᵢ) | hCA II (Kᵢ) | hCA IX (Kᵢ) | hCA XII (Kᵢ) |

|---|---|---|---|---|

| Tetrafluorobenzenesulfonamides | 41.5 - 1500 nM | 30.1 - 755 nM | 1.5 - 38.9 nM | 0.8 - 12.4 nM |

Note: Data is compiled from studies on various substituted benzenesulfonamide derivatives to show the general inhibitory potential of the scaffold. nih.govnih.gov

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine. tandfonline.com Inhibitors of these enzymes are cornerstone therapies for Alzheimer's disease. nih.gov Research has demonstrated that the benzenesulfonamide scaffold is a viable starting point for designing potent cholinesterase inhibitors.

In one study, a series of novel benzenesulfonamides exhibited highly potent inhibition of AChE, with Kᵢ values ranging from 28.11 to 145.52 nM. nih.gov Another investigation into different amine sulfonamide derivatives found the most active compounds inhibited AChE with Kᵢ values of 2.26 µM and 3.57 µM. tandfonline.comnih.gov Structure-activity relationship analyses from these studies indicated that the inhibitory potency is strongly influenced by the nature and position of substituents on the benzene (B151609) ring, with electronegative groups like halogens often enhancing activity. tandfonline.comnih.gov

Table 2: Inhibition of Acetylcholinesterase (AChE) by Benzenesulfonamide Derivatives

| Compound Series | AChE Inhibition (Kᵢ) |

|---|---|

| Substituted Benzene Sulfonamides | 28.11 - 145.52 nM |

Note: Data represents the range of inhibitory constants observed in different studies of benzenesulfonamide derivatives. nih.govtandfonline.comnih.gov

Urate transporter 1 (URAT1), a protein located in the renal tubules, is responsible for the majority of uric acid reabsorption from urine back into the blood. researchgate.net Inhibition of URAT1 is a primary strategy for treating hyperuricemia and gout. nih.gov

Recent drug discovery efforts have identified sulfonamide derivatives as a highly promising class of URAT1 inhibitors. nih.govgoogle.com A 2017 study detailed the synthesis and evaluation of various sulfonamide derivatives, uncovering compounds with exceptional inhibitory activity. nih.gov Notably, compounds 9b , 16i , and 19b from this series demonstrated IC₅₀ values of 10 nM, 2 nM, and 83 nM, respectively, against human URAT1 (hURAT1). nih.gov Further research on bioisosteres of the known URAT1 inhibitor Lesinurad led to the discovery of a novel inhibitor containing an N-(pyridin-3-yl) sulfonamide moiety with an IC₅₀ of 0.032 µM (32 nM). nih.gov These findings establish that the sulfonamide scaffold can be optimized to produce highly potent inhibitors of URAT1. nih.govnih.gov

Table 3: Inhibition of Human Urate Transporter 1 (hURAT1) by Sulfonamide Derivatives

| Compound | hURAT1 Inhibition (IC₅₀) |

|---|---|

| 16i | 2 nM |

| 9b | 10 nM |

| Lesinurad Bioisostere 1g | 32 nM |

| 19b | 83 nM |

Note: IC₅₀ values are for representative potent compounds from different sulfonamide series. nih.govnih.gov

The glyoxalase system, comprising the enzymes Glyoxalase I (Glx-I) and Glyoxalase II, is a critical cellular detoxification pathway that neutralizes harmful metabolites like methylglyoxal. nih.gov As cancer cells often have an overexpressed glyoxalase system to cope with their high metabolic rate, Glx-I has emerged as a target for cancer therapy. nih.gov

A series of 1,4-benzenesulfonamide derivatives were designed, synthesized, and evaluated for their ability to inhibit the human Glx-I enzyme. nih.gov Structure-activity relationship studies identified several compounds with potent activity. nih.gov Among the most effective were (E)-2-hydroxy-5-((4-sulfamoylphenyl)diazenyl)benzoic acid (26 ) and (E)-4-((8-hydroxyquinolin-5-yl)diazenyl)benzenesulfonamide (28 ), which displayed potent Glx-I inhibitory activity with IC₅₀ values of 0.39 µM and 1.36 µM, respectively. nih.gov

Table 4: Inhibition of Human Glyoxalase I (Glx-I) by 1,4-Benzenesulfonamide Derivatives

| Compound | Glx-I Inhibition (IC₅₀) |

|---|---|

| 26 | 0.39 µM |

| 28 | 1.36 µM |

Note: Data from a study evaluating a series of 1,4-benzenesulfonamide derivatives. nih.gov

Secretory phospholipases A₂ (sPLA₂) are a family of enzymes involved in a wide array of biological processes, including inflammation and cancer. mdpi.com The functional modification of sulfonamides with trifluoromethyl groups has been explored as a strategy to enhance their activity against sPLA₂. mdpi.com

A study focused on the synthesis of N-(trifluoromethyl-2-pyridinyl)arenesulfonamides for sPLA₂ inhibition identified several active compounds. The most potent analog, N-[4,5-bis(trifluoromethyl)-2-pyridinyl]-4-trifluoromethylbenzenesulfonamide (4i ), which incorporates three trifluoromethyl groups, exhibited an IC₅₀ value of 0.58 mM (580 µM). nih.gov Another series of N-[2-(2,4-difluorophenoxy)trifluoromethyl-3-pyridyl]sulfonamide derivatives was also evaluated, with the most active compound, N-[2-(2,4-difluorophenoxy)-5-trifluoromethyl-3-pyridyl]-2-naphthalenesulfonamide (5c ), showing an IC₅₀ value of 90 µM against sPLA₂. nih.gov These studies confirm that trifluoromethylated sulfonamide structures are a viable scaffold for sPLA₂ inhibition.

Table 5: Inhibition of Secretory Phospholipase A₂ (sPLA₂) by Trifluoromethyl-Containing Sulfonamide Derivatives

| Compound | sPLA₂ Inhibition (IC₅₀) |

|---|---|

| 5c | 90 µM |

| 4i | 580 µM |

Note: Data from studies evaluating different series of trifluoromethylated sulfonamides. nih.govnih.gov

Bacterial DNA gyrase and topoisomerase IV are essential type II topoisomerase enzymes that control DNA topology, making them validated targets for antibacterial agents like fluoroquinolones. nih.govmdpi.com These enzymes manage DNA supercoiling and decatenate interlinked chromosomes, processes vital for DNA replication and cell division. nih.gov Inhibition of their function can halt bacterial growth and lead to cell death. nih.gov

Despite the established role of these enzymes as antibacterial targets, a review of the scientific literature did not yield specific studies investigating the inhibitory activity of 2,4-bis(trifluoromethyl)benzenesulfonamide derivatives against DNA gyrase or topoisomerase IV. The primary inhibitors reported for these targets belong to other chemical classes, such as aminocoumarins and fluoroquinolones. nih.govresearchgate.net

Derivatives of this compound have been the subject of various biomolecular and enzyme interaction studies to elucidate their mechanisms of action and therapeutic potential. These investigations have revealed interactions with a range of proteins and signaling pathways, highlighting the diverse biological activities of this class of compounds.

Phospholipase C (PLC) Activation and Signaling Pathways

Research has identified specific benzenesulfonamide derivatives that act as direct modulators of Phospholipase C (PLC), a crucial enzyme in cellular signaling. One such derivative, 2,4,6-trimethyl-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide (m-3M3FBS), has been shown to directly stimulate PLC activity. This activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). The subsequent increase in intracellular IP3 levels triggers the release of calcium from intracellular stores, a key event in many cellular processes. nih.govgoogle.com

Studies have demonstrated that m-3M3FBS stimulates the formation of inositol phosphates and induces a transient increase in intracellular calcium concentration in various cell types, including neutrophils, fibroblasts, and neuronal cells. nih.govgoogle.com Notably, this activation appears to be independent of G-protein-coupled receptors, as it is not inhibited by pertussis toxin and does not stimulate cyclic AMP generation. nih.gov In vitro assays have confirmed that m-3M3FBS activates multiple PLC isoforms, including β2, β3, γ1, γ2, and δ1, indicating a broad-spectrum activation profile. nih.gov

Table 1: Effect of m-3M3FBS on PLC-Mediated Cellular Responses

| Cell Line | Response Measured | Observation | Reference |

| Human neutrophils | Intracellular Ca2+ concentration | Transient increase | nih.gov |

| U937 cells | Inositol phosphate (B84403) formation | Stimulated | nih.gov |

| Various (leukocytes, fibroblasts, neuronal cells) | Intracellular Ca2+ concentration | Increase observed (no cell-type specificity) | nih.gov |

Calcium Channel Modulation (e.g., TRPV4)

The modulation of calcium channels is a critical aspect of cellular signaling. While the broader class of sulfonamides has been investigated for their effects on various ion channels, specific data on the direct interaction of this compound derivatives with the Transient Receptor Potential Vanilloid 4 (TRPV4) channel is limited in the currently available research. TRPV4 is a non-selective cation channel that plays a significant role in mechanosensation and thermosensation, and its activation leads to an influx of calcium ions. nih.govresearchgate.net Further research is required to determine if derivatives of this compound directly modulate TRPV4 or other calcium channels to exert their physiological effects.

S100A2-p53 Protein-Protein Interaction Modulation

A significant area of investigation for bis(trifluoromethyl)benzene sulfonamide derivatives has been their ability to modulate protein-protein interactions, particularly the interaction between S100A2 and the tumor suppressor protein p53. The S100A2-p53 interaction is considered a valid drug target in pancreatic cancer. researchgate.netnih.gov

In silico screening identified N-(6-((4-bromobenzyl)amino)hexyl)-3,5-bis(trifluoromethyl)benzenesulfonamide as a potential inhibitor of this interaction. researchgate.netnih.gov Subsequent in vitro studies confirmed that this compound and its analogues exhibit cytotoxic activity against various pancreatic cancer cell lines. The lead compound demonstrated a growth inhibition (GI50) value of 2.97 μM in the MiaPaCa-2 pancreatic cancer cell line. researchgate.netnih.gov Further structure-activity relationship (SAR) studies led to the identification of other potent analogues, such as N-(3-((4-chloro-3-(trifluoromethyl)benzyl)amino)propyl)-3,5-bis(trifluoromethyl)benzenesulfonamide, which showed a GI50 of 1.2 µM in the BxPC-3 cell line. newcastle.edu.au The cytotoxic effects of these compounds are hypothesized to result from the disruption of the S100A2-p53 complex, thereby restoring the tumor-suppressive function of p53. newcastle.edu.au

Table 2: Cytotoxic Activity of Bis(trifluoromethyl)benzene Sulfonamide Derivatives in Pancreatic Cancer Cell Lines

| Compound | Cell Line | GI50 (µM) | Reference |

| N-(6-((4-bromobenzyl)amino)hexyl)-3,5-bis(trifluoromethyl)benzenesulfonamide | MiaPaCa-2 | 2.97 | researchgate.netnih.gov |

| N-(3-((4-chloro-3-(trifluoromethyl)benzyl)amino)propyl)-3,5-bis(trifluoromethyl)benzenesulfonamide | BxPC-3 | 1.2 | newcastle.edu.au |

Cholesteryl Ester Transfer Protein (CETP) Inhibition

Trifluoromethyl-substituted benzenesulfonamides have been synthesized and evaluated as inhibitors of Cholesteryl Ester Transfer Protein (CETP). CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to low-density lipoprotein (LDL), and its inhibition is a therapeutic strategy for increasing HDL cholesterol levels. nih.goveurekaselect.com

In vitro studies have demonstrated that several trifluoromethylated aryl sulfonamides are potent inhibitors of CETP. A study involving fourteen different derivatives showed that some compounds achieved 100% inhibition of CETP activity at a concentration of 10 μM. nih.govresearchgate.net The presence of an additional aromatic ring and specific substituents, such as ortho-chloro, meta-chloro, and para-methyl groups, was found to enhance the inhibitory activity. nih.gov Docking studies suggest that these compounds bind to the CETP active site through hydrophobic interactions and hydrogen bond formation with key amino acid residues like Q199, R201, and H232. nih.gov

Table 3: In Vitro CETP Inhibitory Activity of Selected Trifluoromethylated Benzenesulfonamides

| Compound Series | Concentration (µM) | Percent Inhibition | Key Structural Features for High Activity | Reference |

| 7d-7f | 10 | 100% | Fourth aromatic ring, ortho/meta-chloro, para-methyl substituents | nih.govresearchgate.net |

| 6a-6g, 7a-7c, 7g | 10 | 2% - 72% | Varied substitutions | nih.govresearchgate.net |

Smyd3 Protein Interaction

The interaction of benzenesulfonamide derivatives with SET and MYND domain-containing protein 3 (Smyd3), a lysine (B10760008) methyltransferase implicated in cancer, has been explored through theoretical modeling. cerradopub.com.brresearchgate.net Smyd3 is overexpressed in various cancers and contributes to cancer cell growth. nih.gov

A theoretical study evaluated the interaction of a series of benzenesulfonamide derivatives with the 7o2c protein surface of Smyd3. cerradopub.com.brresearchgate.net The results indicated that several derivatives had a lower inhibition constant (Ki) compared to known Smyd3 inhibitors, suggesting they could be potent inhibitors. cerradopub.com.brresearchgate.net However, it is important to note that this was a computational study, and experimental validation of the direct interaction and inhibitory activity of this compound derivatives against Smyd3 is needed to confirm these findings.

Adenosine (B11128) A2A Receptor Interactions

The adenosine A2A receptor is a G-protein-coupled receptor that has emerged as a therapeutic target for various conditions, including Parkinson's disease and cancer. nih.govescholarship.org While various classes of molecules have been developed as antagonists for this receptor, including triazine and xanthine (B1682287) derivatives, there is currently limited specific research detailing the direct interaction of this compound derivatives with the adenosine A2A receptor. Further investigation is required to determine if this class of sulfonamides can modulate the activity of the A2A receptor.

Cellular Mechanisms of Action (Non-Clinical Focus)

The cellular mechanisms of action for this compound and its derivatives are multifaceted, involving intricate interactions with key biomolecular pathways that govern cell fate and function. Non-clinical research has begun to elucidate how these compounds exert their effects at a subcellular level, particularly concerning the induction of apoptosis, modulation of gene expression, and influence on vascular smooth muscle reactivity.

Modulation of Cellular Apoptosis Pathways

Derivatives of benzenesulfonamide have been shown to influence programmed cell death, or apoptosis, a critical process in tissue homeostasis and the elimination of damaged cells. While direct studies on this compound are limited, research on structurally related sulfonamide derivatives provides insight into potential apoptotic mechanisms.

Certain novel sulfonamide derivatives have demonstrated the ability to trigger apoptosis in cancer cells. acs.org These compounds can induce cell cycle arrest, a state where the cell ceases to divide, often as a prelude to apoptosis. acs.org One of the key findings is the significant increase in the population of cells in the Pre-G1 phase of the cell cycle upon treatment, which is a hallmark of apoptotic cells. acs.org

The apoptotic process is often mediated by a family of cysteine proteases known as caspases. nih.govnih.gov The activation of these enzymes is a central event in the apoptotic signaling cascade. nih.gov Studies on related compounds indicate that they can induce the expression of pro-apoptotic genes, including those for caspases. nih.gov For instance, a compound containing a 3,5-bis(trifluoromethyl)phenyl group, structurally similar in its trifluoromethyl arrangement, was found to induce the expression of genes that regulate apoptosis. nih.gov This suggests that the bis(trifluoromethyl)phenyl moiety may play a role in initiating the apoptotic cascade.

The table below summarizes the effects of certain sulfonamide derivatives on apoptotic markers in liver cancer cell lines.

| Compound | Concentration (µM) | % of Cells in Pre-G1 (Apoptosis) | Fold Increase vs. Control |

| Control | - | 1.92% | 1.0 |

| Derivative 3a | 4.82 | 11.82% | 6.2 |

| Derivative 6 | 3.33 | 22.04% | 11.5 |

| Derivative 15 | 3.31 | 22.80% | 11.9 |

| Doxorubicin | - | 31.28% | 16.3 |

Data adapted from a study on novel sulfonamide derivatives, illustrating their pro-apoptotic effects. acs.org

Impact on Gene Expression and Cellular Signaling Cascades

The biological activity of this compound derivatives is also linked to their ability to modulate gene expression and interfere with cellular signaling cascades. The trifluoromethyl groups on the phenyl ring are known to be highly electron-withdrawing, which can influence the molecule's interaction with biological targets and subsequently alter gene expression patterns. mdpi.com

Research on aryl-urea derivatives containing trifluoromethyl groups has shown that these compounds can down-regulate the expression of key genes involved in DNA repair and cell proliferation, such as BRCA1, BRCA2, and EGFR. nih.gov For example, a compound with a 3,5-bis(trifluoromethyl)phenyl moiety was observed to down-regulate TP53 and FASN gene expression in colon cancer cells. nih.gov

A significant pathway implicated in the action of such compounds is the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. elsevierpure.comnih.gov The MAPK pathways are crucial regulators of cellular processes including proliferation, differentiation, and stress responses. elsevierpure.comnih.govnih.govharvard.edu A novel synthetic compound, N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide (NHDC), has been shown to inhibit liver tumor growth by inactivating the STAT3 pathway, which is often downstream of MAPK signaling. nih.gov This compound was also found to induce the expression of apoptosis-regulating genes. nih.gov

The following table presents data on the downregulation of specific genes by trifluoromethyl-containing aryl-urea derivatives in different cancer cell lines.

| Cell Line | Compound | Target Gene | Effect |

| PC3 (Prostate) | Derivative 7 | BRCA1, BRCA2 | Down-regulation |

| A549 (Lung) | Derivative 8 | EGFR, KRAS | Down-regulation |

| HCT116 (Colon) | Derivative 7 | TP53, FASN | Down-regulation |

| HCT116 (Colon) | Derivative 9 | TP53, FASN | Down-regulation |

This table is a representation of findings from a study on the impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives. nih.gov

Effects on Vascular Smooth Muscle Reactivity

The reactivity of vascular smooth muscle cells (VSMCs) is a critical factor in the pathophysiology of various cardiovascular diseases, including atherosclerosis and restenosis. nih.govmdpi.com The proliferation and migration of VSMCs are key events in the development of vascular lesions. nih.govfoxchase.orgnih.gov

While direct studies on this compound are not available, the broader class of compounds that inhibit signaling pathways active in VSMCs provides a basis for potential effects. For example, compounds that inhibit the Platelet-Derived Growth Factor (PDGF) signaling pathway have been shown to suppress VSMC proliferation and migration. mdpi.comnih.gov A compound known as "Compound C" has been identified as an inhibitor of VSMC proliferation and migration, independent of the AMP-activated protein kinase (AMPK) pathway, and has been shown to reduce neointima formation after arterial injury in animal models. foxchase.org

Given that many signaling pathways, including those involving MAPKs, are active in VSMCs, it is plausible that compounds like this compound derivatives, which may modulate these cascades, could influence VSMC behavior. nih.govmdpi.com The inhibitory effects on cell proliferation observed with related compounds in cancer cell lines could potentially translate to an inhibition of the abnormal proliferation of VSMCs. nih.gov

Structure Activity Relationship Sar Analysis of 2,4 Bis Trifluoromethyl Benzenesulfonamide Analogues

Influence of Trifluoromethyl Substituents on Biological Activity and Physicochemical Properties

The incorporation of trifluoromethyl (CF₃) groups into the benzenesulfonamide (B165840) scaffold is a key strategy in medicinal chemistry to enhance therapeutic efficacy. nih.gov These groups exert a profound influence on the molecule's physicochemical properties, which in turn dictates its biological activity. nih.gov The CF₃ group is significantly more lipophilic than a methyl group, a property that can improve a drug candidate's ability to permeate biological membranes. nih.govnih.gov This enhanced lipophilicity often leads to better pharmacokinetic profiles and stronger interactions with biological targets. nih.gov

Furthermore, the strong electron-withdrawing nature of the trifluoromethyl group significantly alters the electronic characteristics of the aromatic ring. nih.gov This electronic modulation can increase the potency of the compound. nih.gov The CF₃ group is also highly stable to metabolic degradation, which can increase the in vivo stability and oral bioavailability of drug molecules. nih.govresearchgate.net This stability, combined with its ability to form multipolar interactions with target proteins, makes the trifluoromethyl group a common feature in many successful drugs. nih.gov In the context of anticancer drug development, the introduction of a CF₃ group can enhance both the targeting and inhibitory activity of molecules against tumor cells. researchgate.net

Table 1: Effects of Trifluoromethyl Group Incorporation

| Property | Influence of Trifluoromethyl (CF₃) Group | Source |

|---|---|---|

| Lipophilicity | Increases lipophilicity, enhancing membrane permeability. | nih.gov |

| Metabolic Stability | High stability to chemical and metabolic degradation. | nih.govresearchgate.net |

| Electronic Effects | Strong electron-withdrawing nature alters ring electronics. | nih.gov |

| Binding Affinity | Can increase potency through multipolar interactions. | nih.gov |

| Bioavailability | Can improve oral bioavailability and in vivo stability. | researchgate.net |

Role of Sulfonamide Moiety in Modulating Activity and Functionalization

The sulfonamide functional group (-SO₂NH₂) is a cornerstone of medicinal chemistry, serving as a critical pharmacophore in a wide array of therapeutic agents. longdom.org This moiety is a key structural motif in drugs with diverse biological effects, including antimicrobial, anticancer, antiglaucoma, and anti-inflammatory activities. longdom.orgnih.gov Its importance stems from its ability to form strong hydrogen bonds with biological targets, which is crucial for optimizing drug efficacy and selectivity. chemimpex.com

Positional Isomer Effects on Reactivity and Biological Profile

The specific arrangement of substituents on the benzene (B151609) ring, known as positional isomerism, has a profound impact on the biological and chemical properties of a molecule. researchgate.netsolubilityofthings.com Even minor changes in the location of a functional group can dramatically alter a compound's pharmacological activity by affecting its shape, electronic distribution, and ability to bind to target receptors. researchgate.net

In the case of bis(trifluoromethyl)benzenesulfonamides, the relative positions of the two CF₃ groups are critical. The 2,4-substitution pattern creates a distinct electronic and steric profile compared to other isomers, such as a 3,5-disubstituted analogue. For instance, research on 3,5-bis(trifluoromethyl)phenyl-substituted pyrazoles has demonstrated their potency as growth inhibitors of drug-resistant bacteria, highlighting the biological relevance of this particular isomeric scaffold. nih.gov Studies on other fluorinated benzenesulfonamides have shown that the specific arrangement of substituents is necessary for activity. For example, arranging hydrophobic and acidic groups in a particular ortho-para or meta-para fashion was found to be crucial for inhibiting amyloid-beta peptide aggregation. nih.gov Similarly, a comparison of fluorinated benzenesulfonamide isomers as carbonic anhydrase inhibitors revealed that 3,4-disubstituted compounds bound with higher affinity than their 2,4-disubstituted counterparts, demonstrating that substituent positioning directly modulates binding affinity.

The location of the trifluoromethyl groups on the benzenesulfonamide ring influences the molecule's dipole moment and the pKa of the sulfonamide proton, which in turn affects solubility, membrane permeability, and interactions with biological targets. Therefore, the 2,4-substitution pattern is a deliberate design choice that defines the specific biological profile of the parent compound, which can be significantly different from that of its other positional isomers.

Impact of Additional Substituents and Hybridization on Biological Target Engagement

Modifying the core structure of 2,4-Bis(trifluoromethyl)benzenesulfonamide with additional substituents or by creating hybrid molecules is a common strategy to refine biological activity and target specificity. The introduction of new functional groups can alter the molecule's size, polarity, and hydrogen bonding capabilities, leading to improved engagement with biological targets.

One approach involves creating hybrid molecules that combine the benzenesulfonamide scaffold with other pharmacologically active moieties. For example, conjugating Val-Val dipeptides to a p-substituted benzenesulfonamide framework has yielded compounds with promising antimalarial and antioxidant properties. nih.gov Similarly, incorporating a urea (B33335) moiety into molecules with aromatic trifluoromethyl substitutions has been shown to increase their biological activity as potential antimicrobial and anticancer agents. nih.gov

Structure-activity relationship studies on bis-benzamide inhibitors of androgen receptor interaction have shown that the nature of substituents at the N- and C-termini is critical for biological activity. mdpi.com In one study, a nitro group at the N-terminus was found to be essential, while various alkyl groups on the side chains were surveyed to identify the most potent compound. mdpi.com This demonstrates that even small modifications can have a significant impact. The synthesis of benzenesulfonamide derivatives bearing carboxamide functionalities has also led to the discovery of new agents with anti-inflammatory and antimicrobial activities. nih.gov These examples underscore the principle that adding new substituents allows for the fine-tuning of a lead compound's interaction with its biological target, enhancing potency and selectivity.

Correlation of Structural Features with Enzymatic Inhibition Potency and Selectivity

A clear correlation exists between the specific structural features of this compound analogues and their potency and selectivity as enzyme inhibitors. By systematically modifying the scaffold, researchers can probe the interactions between the inhibitor and the enzyme's active site to optimize binding.

This approach has been particularly effective in the design of carbonic anhydrase (CA) inhibitors. SAR studies have demonstrated that the affinity and selectivity of benzenesulfonamide-based inhibitors are dictated by interactions within the enzyme's active site. nih.gov Specifically, residues within a hydrophobic pocket, such as those at positions 92 and 131, determine the binding orientation and affinity of the inhibitor. nih.gov The "tail" portion of the inhibitor—substituents extending from the core benzenesulfonamide scaffold—can be modified to modulate isoform specificity, allowing for the design of inhibitors that target disease-relevant CAs (e.g., CA IX and XII in cancers) while sparing ubiquitously expressed isoforms like CA I and II. nih.gov

In the development of SHIP1 activators, SAR studies of bis-sulfonamides revealed that replacing a thiophene (B33073) ring with a more metabolically stable benzene ring could maintain activity, although the orientation of the substituents was crucial. mdpi.com A 1,4-orientation of the sulfonamide and amide on the benzene ring was active, whereas a 1,3-orientation was significantly less so. mdpi.com This highlights the stringent spatial requirements for effective target engagement. The data below illustrates how structural modifications to the benzenesulfonamide scaffold affect inhibitory activity against different enzyme isoforms.

Table 2: SAR of Benzenesulfonamide Analogues as Enzyme Inhibitors

| Compound Modification | Target Enzyme | Effect on Activity | Source |

|---|---|---|---|

| Addition of "tail" groups | Carbonic Anhydrases (CAs) | Modulates isoform specificity and affinity. | nih.gov |

| Phenyl ring replaces thiophene (1,4-orientation) | SHIP1 | Activity maintained with improved stability. | mdpi.com |

| Phenyl ring replaces thiophene (1,3-orientation) | SHIP1 | Significantly reduced activity. | mdpi.com |

| Conjugation with Val-Val dipeptide | Plasmodium berghei | Resulted in antimalarial properties. | nih.gov |

| Introduction of a nitro group at N-terminus | Androgen Receptor | Essential for antiproliferative activity. | mdpi.com |

Emerging Research Directions and Future Perspectives in Bis Trifluoromethyl Benzenesulfonamide Chemistry

Development of Novel Synthetic Methodologies

The efficient and selective synthesis of 2,4-Bis(trifluoromethyl)benzenesulfonamide is a cornerstone for its broader application. While traditional methods involving the sulfonation of 2,4-bis(trifluoromethyl)benzene followed by amination are established, current research is geared towards developing more sustainable and efficient synthetic protocols.

Recent advancements in synthetic organic chemistry are paving the way for novel approaches. acs.orgacs.orgrsc.org These include:

Flow Chemistry: Continuous flow synthesis is being explored as a means to improve reaction efficiency, safety, and scalability. acs.orgrsc.org The precise control over reaction parameters such as temperature, pressure, and reaction time in microreactors can lead to higher yields and purity of the desired product, minimizing the formation of isomers that are often challenging to separate in batch processes.

Photocatalysis: The use of light to mediate chemical reactions offers a green and powerful tool for synthesis. Photocatalytic methods are being investigated for the late-stage functionalization of sulfonamides, which could provide novel routes to this compound derivatives by introducing the trifluoromethyl groups or modifying the aromatic ring under mild conditions. acs.org

C-H Activation: Direct functionalization of C-H bonds is a highly atom-economical approach. Research into transition-metal-catalyzed C-H activation could lead to more direct and efficient methods for the synthesis of polysubstituted benzenesulfonamides, potentially streamlining the synthesis of the 2,4-bis(trifluoromethyl) scaffold.

These emerging synthetic strategies promise to make this compound and its analogs more accessible, thereby accelerating research into their applications.

Design of Advanced Catalytic Systems

While direct applications of this compound as a catalyst are not yet widely reported, its structural features suggest potential for its derivatives in the design of advanced catalytic systems. The electron-deficient nature of the aromatic ring and the acidic N-H proton of the sulfonamide group are key characteristics that can be exploited.

Future research in this area may focus on:

Organocatalysis: Sulfonamides, particularly those derived from amino acids like proline, have been successfully employed as organocatalysts in various asymmetric reactions. nih.govgoogle.com The strong hydrogen-bonding ability and the chirality of these catalysts are crucial for their activity and selectivity. The electron-withdrawing trifluoromethyl groups in this compound could be leveraged to tune the acidity and catalytic activity of such organocatalysts.

Ligand Design for Transition Metal Catalysis: The sulfonamide moiety can act as a coordinating ligand for transition metals. By incorporating the 2,4-bis(trifluoromethyl)phenyl group, the electronic properties of the resulting metal complexes can be modulated. This could lead to the development of new catalysts with enhanced reactivity and selectivity for a range of organic transformations, including cross-coupling reactions and asymmetric synthesis. nih.gov

The exploration of this compound derivatives in catalysis is a nascent field with the potential to yield novel and highly effective catalytic systems.

Identification of New Biological Targets and Pathways